molecular formula C17H21NO3 B13487766 Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13487766
M. Wt: 287.35 g/mol
InChI Key: XZZCFYFQSIOJQP-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-8-azaspiro[45]decane-8-carboxylate is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the use of commercially available reagents. One common method is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of solvents such as dioxane and reagents like hydrochloric acid (HCl) and sodium borohydride (NaBH4) for reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.4]nonane
  • 2-oxa-7-azaspiro[4.4]nonane
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific structural features and the presence of a benzyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

benzyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H21NO3/c19-15-6-7-17(12-15)8-10-18(11-9-17)16(20)21-13-14-4-2-1-3-5-14/h1-5H,6-13H2

InChI Key

XZZCFYFQSIOJQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CC1=O

Origin of Product

United States

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